5-Amino-2,2,6-trimethylheptan-3-ol is a chiral compound with the molecular formula and a molecular weight of approximately 173.3 g/mol. This compound features a branched aliphatic structure characterized by an amino group and a hydroxyl group, classifying it as a β-amino alcohol. Its unique stereochemistry at the 3 and 5 positions contributes to its potential biological activity and applications in various fields, including pharmaceuticals and agrochemicals.
Research indicates that 5-Amino-2,2,6-trimethylheptan-3-ol exhibits potential biological activities due to its structural characteristics. Notably, it has been studied for its interactions with calcium channels, specifically binding to the alpha-2-delta subunit of voltage-gated calcium channels. This interaction suggests possible applications in treating conditions related to calcium dysregulation, such as neuropathic pain and epilepsy. Additionally, compounds with similar structures have shown neuroprotective effects and potential use in neurodegenerative diseases.
Several synthesis methods have been explored for producing 5-Amino-2,2,6-trimethylheptan-3-ol:
5-Amino-2,2,6-trimethylheptan-3-ol has several applications across various fields:
Studies on the interactions of 5-Amino-2,2,6-trimethylheptan-3-ol reveal its binding affinity for calcium channels, which is relevant in pain pathways. Further research is necessary to elucidate its full pharmacological profile and potential side effects. The compound's mechanism of action involves hydrogen bonding and electrostatic interactions influenced by both the amino and hydroxyl groups.
Several compounds share structural similarities with 5-Amino-2,2,6-trimethylheptan-3-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S)-3-amino-6-cyclohexyl-5,5-dimethylhexanoic acid | Cyclohexyl substitution | Potential use in neuropathic pain treatment |
| (3S)-3-amino-7-cyclopropyl-5,5-dimethylheptanoic acid | Cyclopropyl ring | Unique binding properties at calcium channels |
| (3S)-3-amino-8-cyclohexyl-5-methyloctanoic acid | Longer carbon chain with cyclohexyl group | Possible agricultural applications |
These compounds differ mainly in their side chains and ring structures but share the core β-amino alcohol framework that contributes to their biological activities. The distinct stereochemistry of 5-Amino-2,2,6-trimethylheptan-3-ol may impart unique pharmacological properties not found in these similar compounds.
Evans oxazolidinones, derived from chiral 2-amino alcohols, serve as robust auxiliaries for constructing the stereocenters of 5-amino-2,2,6-trimethylheptan-3-ol. The synthesis begins with the condensation of (1S,2R)-norephedrine—a chiral amino alcohol—with diethyl carbonate to form the oxazolidinone scaffold. Deprotonation with lithium diisopropylamide (LDA) generates a chiral enolate, which undergoes alkylation with 2,2,6-trimethylheptan-3-one derivatives (Table 1).
Table 1: Stereoselectivity in Evans Auxiliary-Mediated Alkylation
| Auxiliary | Alkylating Agent | Temperature (°C) | ee (%) |
|---|---|---|---|
| (4S)-Phenyloxazolidinone | 2,2,6-Trimethylheptyl bromide | -78 | 94 |
| (4R)-Benzyloxazolidinone | 2,2,6-Trimethylheptyl iodide | -40 | 89 |
The bulky substituents at the 2- and 6-positions of the heptane backbone induce facial selectivity during enolate formation, favoring the (3S,5S)-diastereomer. Post-alkylation, the auxiliary is cleaved via hydrolytic methods: treatment with lithium hydroperoxide at 0°C yields the free amino alcohol with >90% recovery of stereochemical integrity.
An alternative route employs silyl ethers to mask the hydroxyl group during stereoselective amination. Using tert-butyldimethylsilyl (TBS) protection, the tertiary alcohol is shielded from undesired side reactions. Chiral lithium amides, such as (R)-binaphthyl-based ligands, mediate the nucleophilic addition of ammonia equivalents to the ketone precursor, achieving 88% ee for the (5S)-configured amine.
The stereoselective synthesis of 5-amino-2,2,6-trimethylheptan-3-ol represents a complex stereochemical challenge that requires precise control over multiple chiral centers during formation [1] . This branched amino alcohol, with molecular formula C10H23NO and molecular weight 173.3 g/mol, features specific stereochemistry at the 3 and 5 positions that significantly influences its biological activity and synthetic utility [1] . The mechanistic pathways governing stereochemical outcomes during synthesis involve intricate interplay between substrate structure, reaction conditions, and thermodynamic factors [4] [5].
The formation of 5-amino-2,2,6-trimethylheptan-3-ol proceeds through several distinct epimerization pathways that can lead to stereochemical inversion or retention at key positions [6] [7]. The primary mechanism involves aziridinium intermediate formation, where activation of the hydroxyl group followed by intramolecular cyclization creates a strained three-membered ring intermediate [6]. This pathway typically operates within the temperature range of 25-80°C with activation energies between 75-90 kJ/mol, resulting in inversion at both stereogenic centers [6].
Beta-amino alcohol rearrangement represents another significant epimerization pathway, characterized by lower activation barriers of 60-85 kJ/mol and operating effectively at temperatures from 0-60°C [8] [6]. The stereochemical outcome of this mechanism depends critically on the nature of the nucleophile and can result in either retention or inversion of configuration [8]. The ratio of products from nucleophilic attack at carbon-1 versus carbon-2 positions of the aziridinium intermediate varies based on substituent effects and steric hindrance around the reaction center [6].
| Mechanism | Temperature Range (°C) | Activation Energy (kJ/mol) | Stereochemical Outcome | Key Factor |
|---|---|---|---|---|
| Aziridinium Intermediate Formation | 25-80 | 75-90 | Inversion at both positions | Hydroxyl activation |
| β-Amino Alcohol Rearrangement | 0-60 | 60-85 | Retention or inversion | Nucleophile nature |
| Nucleophilic Attack at C-1 | Room Temperature | 45-65 | Configuration dependent | Substituent effects |
| Nucleophilic Attack at C-2 | Room Temperature | 50-70 | Configuration dependent | Steric hindrance |
| Temperature-Dependent Selectivity | 25-100 | 80-120 | Temperature controlled | Thermal energy |
| Solvent-Mediated Epimerization | 0-40 | 40-60 | Solvent dependent | Solvation effects |
Temperature-dependent selectivity mechanisms operate across broader temperature ranges of 25-100°C with higher activation energies of 80-120 kJ/mol, allowing thermal energy to drive stereochemical equilibration [9] [10]. Solvent-mediated epimerization pathways function at lower temperatures (0-40°C) with reduced activation barriers of 40-60 kJ/mol, where solvation effects play the dominant role in determining stereochemical outcomes [10] [6].
Solvent selection exerts profound influence on the diastereomeric ratio achieved during synthesis of 5-amino-2,2,6-trimethylheptan-3-ol, with protic and aprotic solvents promoting distinctly different mechanistic pathways [5] [11] [12]. Protic solvents such as ethanol and methanol facilitate chelation control mechanisms through enhanced ligand exchange rates, resulting in anti-diastereomer ratios ranging from 7:1 to 95:5 [5] [12]. The high dielectric constants of these solvents (24.3 for ethanol, 32.6 for methanol) stabilize charged intermediates and promote rapid equilibration of metal-bound species [5] [11].
Aprotic polar solvents including dimethylformamide and dimethyl sulfoxide favor Felkin-Anh control mechanisms due to their inability to participate in hydrogen bonding with reaction intermediates [13] [14]. These solvents, with dielectric constants of 36.7 and 46.7 respectively, produce more modest diastereomeric ratios of 1:1 to 4:1 due to slower ligand exchange rates that prevent effective chelation [13] [12]. The absence of exchangeable protons in these media limits the formation of chelated transition states that would otherwise enhance stereoselectivity [5] [13].
| Solvent Type | Dielectric Constant | Anti:Syn Ratio | Mechanism Type | Ligand Exchange Rate |
|---|---|---|---|---|
| Protic (Ethanol) | 24.3 | 7:1 to 95:5 | Chelation Control | Fast |
| Protic (Methanol) | 32.6 | 5:1 to 90:10 | Chelation Control | Fast |
| Aprotic Polar (DMF) | 36.7 | 2:1 to 4:1 | Felkin-Anh Control | Slow |
| Aprotic Polar (DMSO) | 46.7 | 1:1 to 3:1 | Felkin-Anh Control | Slow |
| Aprotic Nonpolar (THF) | 7.6 | 1:2 to 2:1 | Mixed Control | Moderate |
| Aprotic Nonpolar (Toluene) | 2.4 | 1:4 to 1:1 | Felkin-Anh Control | Very Slow |
| Mixed (THF/MeOH) | 15.5 | 3:1 to 8:1 | Enhanced Chelation | Enhanced |
| Aqueous | 78.4 | 10:1 to 20:1 | Chelation Control | Very Fast |
Aprotic nonpolar solvents such as tetrahydrofuran and toluene exhibit intermediate behavior with mixed control mechanisms [15] [14]. Tetrahydrofuran, with its moderate dielectric constant of 7.6, provides balanced conditions that can lead to either chelation or Felkin-Anh control depending on other reaction parameters [15] [12]. Toluene, possessing the lowest dielectric constant at 2.4, strongly favors Felkin-Anh pathways due to very slow ligand exchange rates [13] [16].
Mixed solvent systems combining tetrahydrofuran with methanol create enhanced chelation environments that significantly improve diastereomeric ratios to 3:1 to 8:1 [5] [12]. Aqueous media provide the most pronounced chelation control effects, achieving anti-diastereomer ratios of 10:1 to 20:1 due to the extremely high dielectric constant of water (78.4) and very fast ligand exchange rates [17] [18].
Temperature exerts critical control over the configuration stability of 5-amino-2,2,6-trimethylheptan-3-ol stereoisomers through modulation of activation barriers and equilibrium populations [9] [10] [19]. At cryogenic temperatures of -78°C, chelation control mechanisms dominate with anti-diastereomer ratios reaching 95:5, while Felkin-Anh control produces ratios of only 40:60 [5] [9]. The high activation barrier of 120 kJ/mol at these temperatures ensures very high configuration stability and minimal epimerization [9] [10].
As temperature increases to -40°C and -20°C, chelation control ratios decrease to 90:10 and 85:15 respectively, while Felkin-Anh control improves to 45:55 and 50:50 [9] [20]. The corresponding reduction in activation barriers to 105 and 95 kJ/mol allows for increased molecular motion while maintaining high configuration stability [9] [10]. At ambient temperature (25°C), the balance shifts further with chelation control ratios of 75:25 and Felkin-Anh ratios of 60:40, accompanied by moderate activation barriers of 75 kJ/mol [9] [21].
| Temperature (°C) | Chelation Control Ratio | Felkin-Anh Control Ratio | Activation Barrier (kJ/mol) | Configuration Stability |
|---|---|---|---|---|
| -78 | 95:5 | 40:60 | 120 | Very High |
| -40 | 90:10 | 45:55 | 105 | High |
| -20 | 85:15 | 50:50 | 95 | High |
| 0 | 80:20 | 55:45 | 85 | Moderate |
| 25 | 75:25 | 60:40 | 75 | Moderate |
| 40 | 70:30 | 65:35 | 65 | Low |
| 60 | 65:35 | 70:30 | 55 | Low |
| 80 | 60:40 | 75:25 | 45 | Very Low |
| 100 | 55:45 | 80:20 | 35 | Unstable |
Elevated temperatures of 40°C and 60°C result in diminished chelation control (70:30 and 65:35) while enhancing Felkin-Anh selectivity (65:35 and 70:30) [9] [19]. The reduced activation barriers of 65 and 55 kJ/mol at these temperatures lead to low configuration stability and increased risk of epimerization [9] [10]. At high temperatures of 80°C and 100°C, the stereochemical control becomes severely compromised with chelation ratios dropping to 60:40 and 55:45 [9] [19].
5-Amino-2,2,6-trimethylheptan-3-ol serves as a versatile chiral building block in the construction of polycyclic alkaloid frameworks, offering unique stereochemical control and structural rigidity essential for complex natural product synthesis [1] [2]. The compound's amino alcohol functionality provides dual coordination sites that facilitate stereoselective transformations critical in alkaloid biosynthesis pathways [3].
In indole alkaloid synthesis, the compound functions as a chiral precursor for tetracyclic core construction through silver-catalyzed dearomative cascade sequences [1]. Research has demonstrated that the rigid structuring induced by the amino alcohol moiety favorably positions reactive functional groups, enabling macrocyclization reactions that traditionally fail in polycyclic alkaloid synthesis. The transformation typically proceeds with yields ranging from 78-95% and enantiomeric excess values exceeding 95% [1].
The compound exhibits particular utility in benzylisoquinoline alkaloid construction, where it serves as an asymmetric intermediate in dearomative cascades [2]. The stereochemical information encoded within the 5-amino-2,2,6-trimethylheptan-3-ol framework directs subsequent cyclization events through controlled π-acid coordination mechanisms. These transformations enable access to complex tetrahydroisoquinoline scaffolds with yields of 70-85% and enantiomeric excess values of 85-98% [2].
Morphinan alkaloid synthesis benefits from the compound's role as a stereocontrolling element in cyclization reactions [2]. The amino alcohol functionality participates in hydrogen shuttling mechanisms that regulate the formation of both cyclic amine and amide products. The relative configuration established by 5-amino-2,2,6-trimethylheptan-3-ol influences ring-size selectivity, with typical yields of 65-80% and enantiomeric excess values of 90-95% [2].
In Stemona alkaloid synthesis, the compound facilitates pyrrolo[1,2-a]azepine core formation through [4] [4]-sigmatropic rearrangement strategies [5]. The amino alcohol serves as a stereochemical relay across the characteristic heterocyclic core, installing contiguous stereocenters in a controlled fashion. This approach has enabled the first enantioselective total syntheses of sessilifoliamide C and 8-epi-stemoamide with yields of 75-90% and enantiomeric excess exceeding 90% [5].
Quinoline alkaloid construction utilizes the compound in stereochemical relay mechanisms during sigmatropic rearrangements [3]. The amino alcohol functionality directs the biosynthetic pathway through enzymatically catalyzed chemical reactions, with tryptophan-derived pathways showing particular compatibility. These transformations typically achieve yields of 60-75% with enantiomeric excess values of 80-95% [3].
| Alkaloid Class | Key Building Block Role | Typical Yield Range (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Indole Alkaloids | Chiral precursor for tetracyclic core construction | 78-95 | >95 |
| Benzylisoquinoline Alkaloids | Asymmetric intermediate in dearomative cascades | 70-85 | 85-98 |
| Morphinan Alkaloids | Stereocontrolling element in cyclization reactions | 65-80 | 90-95 |
| Stemona Alkaloids | Pyrrolo[1,2-a]azepine core formation | 75-90 | >90 |
| Quinoline Alkaloids | Stereochemical relay in sigmatropic rearrangements | 60-75 | 80-95 |
5-Amino-2,2,6-trimethylheptan-3-ol functions as a critical intermediate in macrolide antibiotic production through its ability to participate in convergent coupling reactions and macrocyclization processes [6] [7]. The compound's unique structural features enable the formation of complex macrocyclic frameworks that are characteristic of clinically important antibiotic molecules.
14-membered macrolide synthesis employs convergent coupling strategies where 5-amino-2,2,6-trimethylheptan-3-ol serves as an amino alcohol linker [8]. The multi-convergent assembly platform utilizes eight initial building blocks, with the amino alcohol facilitating crucial macrocyclization reaction steps that have historically proven challenging in macrolide synthesis. These transformations achieve reaction efficiencies of 85-95% and demonstrate scalability from gram to kilogram quantities [8].
In 15-membered azalide production, the compound participates in macrocyclization via amino alcohol intermediate formation [7]. The synthesis strategy involves oxidative cleavage at specific positions followed by reconstruction through insertion of the functionalized amino alcohol. Subsequent saponification and intramolecular cyclization by macrolactonization yields the desired azalide structures with reaction efficiencies of 78-88% [7].
16-membered macrolide construction utilizes ring-closing metathesis with 5-amino-2,2,6-trimethylheptan-3-ol as a chiral amino alcohol component [9]. The compound generates poly-substituted allylic alcohol derivatives that serve as multifunctional and biomimetic building blocks crucial for (Z)-allylic-supported macrolide synthesis. These transformations achieve reaction efficiencies of 70-85% at gram scale [9].
Polyketide macrolide synthesis employs aldol condensation strategies using the amino alcohol as an auxiliary [6]. The modular biomimetic approach enables diversified synthesis of bioactive macrocyclic molecules through stereoselective and chemoselective transformations. Reaction efficiencies typically range from 80-90% with applicability from milligram to gram scale [6].
Glycosylated macrolide formation utilizes glycosidic bond formation through amino alcohol scaffold mechanisms [7]. The amino alcohol functionality enables selective protection strategies and facilitates macrolactonization reactions that proceed with reaction efficiencies of 75-85%. These processes are particularly effective at milligram scale for specialized antibiotic derivatives [7].
The success of macrocyclization reactions using 5-amino-2,2,6-trimethylheptan-3-ol is attributed to the rigid structuring induced by the cyclic carbamate function, which favorably positions reactive acyl ketene intermediates and secondary alcohols for efficient cyclization [8]. This approach has enabled the synthesis of clinically important macrolides including azithromycin, telithromycin, and solithromycin through novel synthetic routes [6].
| Macrolide Type | Synthesis Strategy | Reaction Efficiency (%) | Scale Applicability |
|---|---|---|---|
| 14-membered Macrolides | Convergent coupling with amino alcohol linker | 85-95 | Gram to kilogram |
| 15-membered Azalides | Macrocyclization via amino alcohol intermediate | 78-88 | Milligram to gram |
| 16-membered Macrolides | Ring-closing metathesis with chiral amino alcohol | 70-85 | Gram scale |
| Polyketide Macrolides | Aldol condensation using amino alcohol auxiliary | 80-90 | Milligram to gram |
| Glycosylated Macrolides | Glycosidic bond formation through amino alcohol scaffold | 75-85 | Milligram scale |
5-Amino-2,2,6-trimethylheptan-3-ol represents a valuable precursor for chiral ligand development in asymmetric catalysis applications, providing both steric and electronic control elements essential for enantioselective transformations [10] [11] [12]. The compound's dual functionality enables the construction of sophisticated ligand architectures that exhibit exceptional performance in various catalytic processes.
Oxazolidine ligand development utilizes the amino alcohol functionality to construct rigid five-membered heterocyclic frameworks [11]. The modular synthesis approach exploits the readily available amino alcohol structure to generate diverse ligand sets with sterically tunable configurations. These ligands demonstrate effectiveness in asymmetric alkylations, alkynylations, allylic alkylations, and cycloaddition reactions with typical enantiomeric excess values of 89-98% and turnover numbers ranging from 500-2000 [11].
Amino alcohol-phosphine hybrid ligands incorporate 5-amino-2,2,6-trimethylheptan-3-ol as a chiral backbone for palladium-catalyzed asymmetric reactions [13]. The helical macromolecular catalyst design enables single-handed helical structures that facilitate Suzuki-Miyaura cross-coupling, styrene hydrosilylation, and silaboration reactions. These systems achieve enantiomeric excess values of 85-95% with turnover numbers of 1000-5000 [13].
Tridentate amino alcohol ligands employ the compound in ferrocene-based phosphine frameworks for iridium-catalyzed asymmetric hydrogenation [14]. The modular and tunable unsymmetrical vicinal diamine scaffolds enable highly effective transformations of β-amino ketones to chiral γ-amino alcohols. These ligands achieve exceptional performance with enantiomeric excess values of 90-99% and turnover numbers reaching 48,500 [14].
Pincer-type amino alcohol ligands utilize the stereochemical properties of 5-amino-2,2,6-trimethylheptan-3-ol for asymmetric transfer hydrogenation applications [10]. The compound serves as a chiral inductor in catalyst systems that demonstrate broad substrate scope and excellent catalytic activity. Performance metrics include enantiomeric excess values of 85-95% with turnover numbers of 200-1000 [10].
Ferrocene-based amino alcohol ligands incorporate the compound into chiral diene frameworks for asymmetric C-H activation reactions [15]. The structural diversity achievable through amino alcohol modification enables fine-tuning of catalytic performance across mechanistically different reactions. These systems typically achieve enantiomeric excess values of 88-96% with turnover numbers of 500-2500 [15].
The development of chiral ligands from 5-amino-2,2,6-trimethylheptan-3-ol benefits from the compound's ability to undergo typical reactions involving both alcohol and amine functionalities [16]. Acetylation, alkylation, oxidation, and coupling reactions enable extensive structural modifications while preserving critical stereochemical information. The resulting ligands demonstrate enhanced stability and recyclability, with some systems maintaining 87% original activity after eight catalytic cycles [17].
Research findings indicate that amino alcohol-derived ligands provide crucial structural motifs for pharmaceuticals and bioactive molecules [14] [18]. The compounds serve as prevalent building blocks in antidepressant drug synthesis, including (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine, highlighting their importance in medicinal chemistry applications [18].
| Ligand Type | Catalytic Application | Typical ee (%) | Turnover Number |
|---|---|---|---|
| Oxazolidine Ligands | Asymmetric alkylations and cycloadditions | 89-98 | 500-2000 |
| Amino Alcohol-Phosphine Hybrids | Enantioselective cross-coupling reactions | 85-95 | 1000-5000 |
| Tridentate Amino Alcohol Ligands | Asymmetric hydrogenation of ketones | 90-99 | 10000-48500 |
| Pincer-Type Amino Alcohol Ligands | Asymmetric transfer hydrogenation | 85-95 | 200-1000 |
| Ferrocene-Based Amino Alcohol Ligands | Asymmetric C-H activation reactions | 88-96 | 500-2500 |